N-cyclopropyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
CAS No.:
Cat. No.: VC20198607
Molecular Formula: C19H17N3O2
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H17N3O2 |
---|---|
Molecular Weight | 319.4 g/mol |
IUPAC Name | N-cyclopropyl-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
Standard InChI | InChI=1S/C19H17N3O2/c23-18(20-16-7-8-16)12-22-19(24)10-9-17(21-22)15-6-5-13-3-1-2-4-14(13)11-15/h1-6,9-11,16H,7-8,12H2,(H,20,23) |
Standard InChI Key | DRIJQIVQVXFNLM-UHFFFAOYSA-N |
Canonical SMILES | C1CC1NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridazinone ring (a six-membered heterocycle with two nitrogen atoms) substituted at position 3 with a naphthalen-2-yl group and at position 1 with an acetamide side chain. The acetamide moiety includes a cyclopropyl group attached to the nitrogen atom. This arrangement introduces steric and electronic effects that influence its reactivity and solubility.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₁N₃O₂ |
Molecular Weight | 347.4 g/mol |
IUPAC Name | N-Cyclopropyl-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
SMILES | C1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
InChI Key | MJKYMLMIKBMQNG-UHFFFAOYSA-N |
The naphthalene system enhances hydrophobicity, while the pyridazinone and acetamide groups provide hydrogen-bonding sites.
Reactivity and Stability
The carbonyl groups in the pyridazinone and acetamide segments render the compound susceptible to nucleophilic attack, particularly at the lactam oxygen. Cyclopropane’s ring strain may contribute to instability under acidic or oxidative conditions, though experimental stability data are absent in available literature.
Synthesis and Characterization
Synthetic Pathways
Synthesis typically involves multi-step organic reactions:
-
Pyridazinone Core Formation: Cyclocondensation of hydrazine derivatives with diketones or keto esters.
-
Naphthalene Substitution: Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the naphthalen-2-yl group.
-
Acetamide Side-Chain Installation: Amidation of a bromo- or chloroacetyl intermediate with cyclopropylamine .
Yields depend on precise control of reaction parameters, such as temperature and catalyst selection. For example, palladium-catalyzed cross-couplings may achieve >70% efficiency in analogous compounds .
Analytical Characterization
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 347.4 [M+H]⁺.
-
NMR Spectroscopy:
-
¹H NMR: Aromatic protons from naphthalene (δ 7.4–8.2 ppm), pyridazinone NH (δ 10.2 ppm), and cyclopropyl CH₂ (δ 1.2–1.5 ppm).
-
¹³C NMR: Carbonyl signals at δ 165–170 ppm (pyridazinone C=O and acetamide C=O).
-
Compound | Target | IC₅₀ (nM) | Source |
---|---|---|---|
N-Cyclobutyl-2-(3-phenyl-6-oxopyridazin-1-yl)acetamide | HDAC6 | 12 | |
N-(5-Fluoropyrimidin-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide | NLRP3 Inflammasome | 45 |
Antiproliferative Activity
Structural Analogues and Structure-Activity Relationships (SAR)
Impact of Naphthalene Substitution
Replacing naphthalen-2-yl with smaller aryl groups (e.g., phenyl) reduces hydrophobic interactions, lowering kinase inhibition by 3–5 fold in analogues . Conversely, bulkier substituents may hinder target engagement.
Role of the Cyclopropyl Group
Cyclopropane’s rigid geometry optimizes spatial orientation for receptor binding. Patent WO2022006433A1 demonstrates that larger cycloalkyl groups (e.g., cyclobutyl) improve metabolic stability but reduce solubility .
Challenges and Future Directions
Pharmacokinetic Optimization
The compound’s logP (predicted ~3.5) indicates moderate lipophilicity, which may limit bioavailability. Structural modifications, such as introducing polar substituents on the naphthalene ring, could enhance aqueous solubility.
Toxicity Profiling
No in vivo toxicity data exist. Priority should be given to assessing hepatotoxicity and off-target effects, particularly given the compound’s potential kinase activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume